molecular formula C9H12FNS B2792625 {4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine CAS No. 1343961-09-0

{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine

Cat. No.: B2792625
CAS No.: 1343961-09-0
M. Wt: 185.26
InChI Key: QSTKSEDSGKJDSO-UHFFFAOYSA-N
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Description

{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine is a substituted benzylamine derivative featuring a fluorine atom at the para position (C4) of the benzene ring and a methylsulfanylmethyl group (-CH₂-S-CH₃) at the ortho position (C2). The methanamine (-CH₂NH₂) moiety is directly attached to the benzene core.

Properties

IUPAC Name

[4-fluoro-2-(methylsulfanylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c1-12-6-8-4-9(10)3-2-7(8)5-11/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTKSEDSGKJDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=CC(=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and biological activities of {4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine with structurally related compounds:

Compound Name Substituents Key Functional Groups Biological Activity/Notes clogP/clogS (Predicted) References
This compound -F (C4), -CH₂-S-CH₃ (C2) Fluorine, methylsulfanylmethyl, amine No direct activity reported; analogous compounds suggest potential for enzyme modulation ~3.5/–4.2
4-Fluoro-2-(trifluoromethyl)benzylamine -F (C4), -CF₃ (C2) Fluorine, trifluoromethyl, amine Higher hydrophobicity (CF₃); used in agrochemicals and pharmaceuticals ~4.1/–5.0
[2-(4-Chlorophenyl)oxazol-4-yl]methanamine Oxazole core, -Cl (C4 of phenyl) Chlorophenyl, oxazole, amine Antimicrobial activity explored; oxazole enhances rigidity ~2.8/–3.5
(1H-Benzo[d]imidazol-2-yl)methanamine Benzimidazole core Benzimidazole, amine Core structure in antimicrobial agents; imidazole improves metal-binding capacity ~1.9/–2.7
(5-Phenylfuran-2-yl)methanamine derivatives Furan core, variable substituents (e.g., -COOH, urea linkers) Furan, carboxyl, urea Potent SIRT2 inhibitors; urea linkers critical for activity (IC₅₀ ~10–100 μM) ~3.0–5.0/–4.0––5.5

Electronic and Physicochemical Properties

  • The methylsulfanylmethyl group (-CH₂-S-CH₃) at C2 donates electrons via resonance, increasing electron density on the aromatic ring. This contrasts with the trifluoromethyl (-CF₃) group in 4-Fluoro-2-(trifluoromethyl)benzylamine, which strongly withdraws electrons, reducing ring reactivity .
  • Trifluoromethyl analogs (clogP ~4.1) are more hydrophobic, which may limit bioavailability .

Key Research Findings

Substituent Position Matters :

  • Fluorine at C4 (vs. C3 in other analogs) optimizes electronic effects for target binding. For example, 4-Fluoro-2-(trifluoromethyl)benzylamine shows enhanced stability in pharmacokinetic studies compared to meta-fluorinated analogs .

Linker and Functional Group Impact :

  • Urea or amide linkers in methanamine derivatives improve hydrogen bonding with enzymes like SIRT2, as seen in (5-phenylfuran-2-yl)methanamine derivatives . The methylsulfanylmethyl group in the target compound may offer similar advantages through hydrophobic interactions.

Trade-offs in Physicochemical Properties :

  • While methylsulfanyl groups enhance lipophilicity, they may reduce solubility. By contrast, polar substituents like carboxyl groups improve solubility but require optimization for cell permeability .

Biological Activity

{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine, a compound with promising biological properties, has been the subject of various studies focusing on its potential applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group and a methylsulfanyl substituent, which contribute to its unique biological properties. The molecular formula is C10H12FNSC_{10}H_{12}FNS, and it has a molecular weight of approximately 201.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways related to cancer progression and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that it exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 20 µg/mL. Additionally, the compound demonstrated biofilm inhibition capabilities, which are crucial for preventing chronic infections associated with biofilm-forming pathogens .

Bacterial StrainMIC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus1084
Methicillin-resistant S. aureus (MRSA)1590

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively.

Research Findings

In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µg/mL)
HeLa<10
MCF-7<15
SKOV-3<12

These findings suggest that this compound could serve as a potential lead compound in the development of new anticancer agents .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promising antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Evaluation of Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing that this compound effectively scavenged free radicals at concentrations correlating with its antimicrobial and anticancer activities .

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